molecular formula C24H34N2O3S B2978093 N~1~-[2-(1-adamantyl)ethyl]-4-(piperidinosulfonyl)benzamide CAS No. 433305-71-6

N~1~-[2-(1-adamantyl)ethyl]-4-(piperidinosulfonyl)benzamide

Cat. No. B2978093
CAS RN: 433305-71-6
M. Wt: 430.61
InChI Key: JHCUDBZKHYSYFK-UHFFFAOYSA-N
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Description

N~1~-[2-(1-adamantyl)ethyl]-4-(piperidinosulfonyl)benzamide, also known as AEBP1 inhibitor, is a chemical compound that has been widely researched due to its potential applications in scientific research.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Research has highlighted the synthesis of derivatives related to N1-[2-(1-adamantyl)ethyl]-4-(piperidinosulfonyl)benzamide and their evaluation for anti-acetylcholinesterase (anti-AChE) activity. It was found that certain derivatives, particularly those incorporating bulky moieties and substituents at the nitrogen atom of benzamide, significantly enhanced anti-AChE activity. These findings suggest potential applications in developing antidementia agents (Sugimoto et al., 1990).

Catalysts for Ethylene Polymerization

Another study explored the formation of aminopyridinato complexes with zirconium, involving derivatives of N1-[2-(1-adamantyl)ethyl]-4-(piperidinosulfonyl)benzamide. These complexes exhibited stability and acted as catalysts for ethylene polymerization, showcasing a novel application in the field of polymer science (Morton et al., 2000).

Development of Polyamide-Imides

Further research involved the synthesis of new polyamide-imides containing pendent adamantyl groups, initiated from derivatives of N1-[2-(1-adamantyl)ethyl]-4-(piperidinosulfonyl)benzamide. These polyamide-imides showed promising properties, including high thermal stability and potential applications in creating high-performance materials (Liaw & Liaw, 2001).

Antimicrobial and Anti-Proliferative Activities

A study on novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives, which are structurally related to N1-[2-(1-adamantyl)ethyl]-4-(piperidinosulfonyl)benzamide, demonstrated marked broad-spectrum antibacterial activities and significant anti-proliferative activity against human tumor cell lines. This suggests their potential in developing new antimicrobial and anti-cancer therapeutics (Al-Mutairi et al., 2019).

Sigma Receptor Scintigraphy in Breast Cancer

Research into sigma receptor scintigraphy using derivatives of N1-[2-(1-adamantyl)ethyl]-4-(piperidinosulfonyl)benzamide for imaging primary breast cancer showed promising results. The study indicated that these compounds, due to their preferential binding to sigma receptors overexpressed in breast cancer cells, could serve as valuable tools in the non-invasive assessment of breast cancer (Caveliers et al., 2002).

properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3S/c27-23(25-9-8-24-15-18-12-19(16-24)14-20(13-18)17-24)21-4-6-22(7-5-21)30(28,29)26-10-2-1-3-11-26/h4-7,18-20H,1-3,8-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCUDBZKHYSYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-adamantyl)ethyl]-4-piperidin-1-ylsulfonylbenzamide

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